3-Acetamido-6,7-diacetoxycoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetamido-6,7-diacetoxycoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. Coumarins are naturally occurring compounds found in many plants and have been used historically for their anticoagulant, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetamido-6,7-diacetoxycoumarin typically involves the acetylation of 3-acetamidocoumarin. One common method is the reaction of 3-acetamidocoumarin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
Industrial production methods for coumarin derivatives often involve large-scale acetylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, time, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-6,7-diacetoxycoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Acetamido-6,7-diacetoxycoumarin has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its anticoagulant and anti-inflammatory effects.
Industry: Utilized in the development of dyes, fragrances, and optical brighteners.
Mechanism of Action
The mechanism of action of 3-acetamido-6,7-diacetoxycoumarin involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects . It can also interfere with microbial cell wall synthesis, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
3-Acetamido-6-aminocoumarin: Similar in structure but with an amino group instead of acetoxy groups.
3-Acetamido-8-aminocoumarin: Another similar compound with an amino group at a different position.
4-Methyl-6,7-dihydroxycoumarin: A coumarin derivative with hydroxyl groups instead of acetoxy groups.
Uniqueness
3-Acetamido-6,7-diacetoxycoumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
22065-09-4 |
---|---|
Molecular Formula |
C15H13NO7 |
Molecular Weight |
319.27 g/mol |
IUPAC Name |
(3-acetamido-7-acetyloxy-2-oxochromen-6-yl) acetate |
InChI |
InChI=1S/C15H13NO7/c1-7(17)16-11-4-10-5-13(21-8(2)18)14(22-9(3)19)6-12(10)23-15(11)20/h4-6H,1-3H3,(H,16,17) |
InChI Key |
GRGSLGZKNJABOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=CC(=C(C=C2OC1=O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.